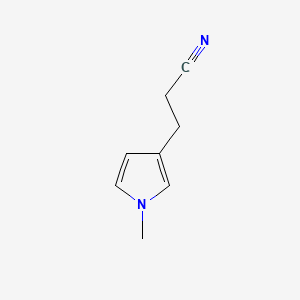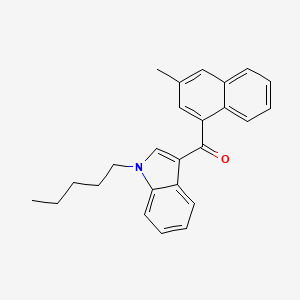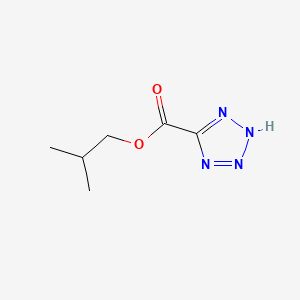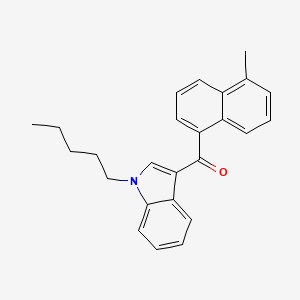
Asn-glu-ala-tyr-val-his-asp-ala-pro-val-arg-ser-leu-asn
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Asn-glu-ala-tyr-val-his-asp-ala-pro-val-arg-ser-leu-asn is a useful research compound. Its molecular formula is C68H105N21O23 and its molecular weight is 1584.712. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Angiogenesis Research
The peptide sequence is related to angiogenesis, particularly in tumor development. The amino acid sequence of human tumor-derived angiogenin, which is a single-chain protein consisting of 123 amino acids, has been studied extensively. This research contributes to understanding the mechanism of tumor angiogenesis and potentially developing therapeutic interventions (Strydom et al., 1985).
2. Protein Structure and Function Studies
Studies on various proteins, such as sarcine adenylate kinase from skeletal muscle, have contributed to the understanding of the structure and function of proteins. The amino acid composition and sequence of such proteins provide insights into their enzymatic activities and potential applications in biochemistry and molecular biology (Heil et al., 1974).
3. Immunology Research
The sequence is significant in immunology, particularly in the study of major histocompatibility complex (MHC) alloantigens. Research on the amino-terminal residues of murine histocompatibility antigen H-2Kb, for example, provides insights into the immune response and the molecular basis of antigen recognition (Uehara et al., 1980).
4. Endocrinology Research
The sequence is relevant in endocrinology, specifically in the study of hormones such as human chorionic gonadotropin. The amino acid sequences of its subunits have been determined, contributing to the understanding of reproductive hormones and their functions (Morgan et al., 1975).
5. Enzymology Research
Research on enzymes such as histidine decarboxylase from Lactobacillus 30a has utilized similar peptide sequences to understand enzyme structure and function. This research is crucial for understanding biochemical pathways and developing enzyme-based applications (Vaaler et al., 1982).
Eigenschaften
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H105N21O23/c1-30(2)21-41(59(103)85-45(67(111)112)25-49(71)93)82-62(106)46(28-90)86-57(101)39(11-9-19-75-68(72)73)80-64(108)53(32(5)6)88-63(107)47-12-10-20-89(47)66(110)34(8)78-58(102)44(26-51(96)97)83-60(104)43(23-36-27-74-29-76-36)84-65(109)52(31(3)4)87-61(105)42(22-35-13-15-37(91)16-14-35)81-54(98)33(7)77-56(100)40(17-18-50(94)95)79-55(99)38(69)24-48(70)92/h13-16,27,29-34,38-47,52-53,90-91H,9-12,17-26,28,69H2,1-8H3,(H2,70,92)(H2,71,93)(H,74,76)(H,77,100)(H,78,102)(H,79,99)(H,80,108)(H,81,98)(H,82,106)(H,83,104)(H,84,109)(H,85,103)(H,86,101)(H,87,105)(H,88,107)(H,94,95)(H,96,97)(H,111,112)(H4,72,73,75)/t33-,34-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,52-,53-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGKAEXGQSZLET-BHPFZRTCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H105N21O23 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1584.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanone, 1-[3-(1,1-dimethylethyl)cyclopentyl]-, cis- (9CI)](/img/no-structure.png)

![cis-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5](/img/structure/B588671.png)



![2,3,4,5-Tetrahydro-1H-benzo[D]azepine-7-carboxylic acid hydrochloride](/img/structure/B588682.png)


